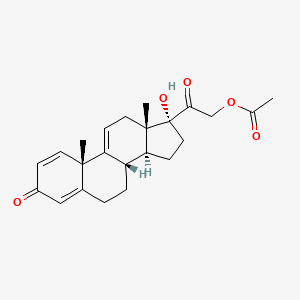

Deltacortinene Acetate

説明

Deltacortinene Acetate is a synthetic glucocorticoid, an analog of Prednisolone, and is metabolically interconvertible with Prednisone . It is primarily used in biochemical research to study inflammatory processes and immune response modulation . The compound has a molecular formula of C23H28O5 and a molecular weight of 384.47 g/mol .

準備方法

Deltacortinene Acetate can be synthesized through various chemical routes. One common method involves the acetylation of Deltacortinene, a process that introduces an acetoxy group into the molecule . The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

化学反応の分析

Deltacortinene Acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Deltacortinene Acetate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Chemistry: Used as a reference material in analytical chemistry to study the properties and reactions of glucocorticoids.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.

Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive drugs.

Industry: Applied in the production of synthetic corticosteroids and other pharmaceutical intermediates.

作用機序

Deltacortinene Acetate exerts its effects by mimicking the actions of natural corticosteroids . It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes . This binding regulates the expression of genes involved in the inflammatory response, thereby modulating immune function and reducing inflammation .

類似化合物との比較

Deltacortinene Acetate is similar to other glucocorticoids such as Prednisolone, Prednisone, and Hydrocortisone . it has unique properties that make it particularly useful in research:

Prednisolone: Like this compound, Prednisolone is a synthetic glucocorticoid used in anti-inflammatory and immunosuppressive therapies.

Prednisone: Prednisone is another glucocorticoid that is metabolically converted to Prednisolone in the liver.

Hydrocortisone: Hydrocortisone is a naturally occurring glucocorticoid with similar anti-inflammatory properties.

生物活性

Deltacortinene acetate, a steroid compound with the molecular formula C23H28O5 and a molecular weight of 384.47 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is derived from cortisone and exhibits properties that may offer therapeutic benefits while potentially minimizing the side effects commonly associated with corticosteroids. Its structure allows it to interact with glucocorticoid receptors, influencing various biological pathways.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties in vitro. A study evaluated its effects on TNFα-induced activation of the NFκB signaling pathway in HaCaT cells (human keratinocyte cell line). The results indicated that this compound could significantly inhibit the nuclear translocation of p65 NFκB, a key transcription factor involved in inflammatory responses. This inhibition was accompanied by a reduction in IL-1α secretion, demonstrating its potential as an anti-inflammatory agent .

Table 1: Inhibition of IL-1α Secretion by this compound

| Treatment (μM) | IL-1α Secretion (pg/mL) |

|---|---|

| Control | 250 |

| This compound (10) | 150 |

| This compound (20) | 100 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited a significantly higher antioxidant capacity compared to its precursor, cortisone, suggesting its potential utility in combating oxidative stress .

Table 2: Antioxidant Capacity of this compound

| Compound | Antioxidant Capacity (µmol Trolox/g) |

|---|---|

| Cortisone | 0.13 |

| This compound | 1375 |

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties. In vitro experiments demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of cellular pathways that govern survival and inflammation .

Case Studies and Clinical Implications

While research on this compound is still emerging, there are case studies suggesting its potential application in conditions characterized by inflammation and oxidative stress. For instance, patients with chronic inflammatory diseases may benefit from therapies incorporating this compound due to its dual action as both an anti-inflammatory and antioxidant agent.

特性

IUPAC Name |

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSWJGDMXBNFJ-GACAOOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-55-6 | |

| Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。